Diploicin

Descripción general

Descripción

Diploicin is a secondary metabolite produced by lichens, specifically from the genus Buellia. It is a depsidone, a type of compound characterized by a complex structure that includes multiple aromatic rings and ether linkages. This compound is known for its unique chemical properties and potential biological activities, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of diploicin involves several steps, with the key step being an Ullmann reaction. This reaction facilitates the formation of the complex depsidone structure. The general synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the preparation of a suitable intermediate, often through the condensation of simpler aromatic compounds.

Ullmann Reaction: The intermediate undergoes an Ullmann reaction, which involves the coupling of aromatic halides in the presence of a copper catalyst.

Final Modifications: The final steps include various modifications to introduce specific functional groups, such as hydroxyl and methoxy groups, to complete the this compound structure.

Industrial Production Methods: Industrial production of this compound is not well-documented, primarily because it is a secondary metabolite of lichens and is typically extracted from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Diploicin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Diploicin exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, making it a candidate for developing new antibiotics .

Antifungal Properties

Research indicates that this compound also possesses antifungal activity, particularly against species such as Candida albicans. This property is crucial given the rising incidence of antifungal resistance among common pathogens. The compound's ability to inhibit fungal growth could lead to its application in treating fungal infections that are resistant to conventional therapies .

Potential in Cancer Therapy

Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This finding positions this compound as a potential lead compound for further development in cancer therapeutics .

Environmental Applications

Bioremediation

this compound has shown promise in bioremediation efforts, particularly in degrading environmental pollutants. Its natural origin allows it to be used in ecological restoration projects where chemical contaminants are present. Studies have indicated that this compound can facilitate the breakdown of certain persistent organic pollutants (POPs), thereby contributing to environmental cleanup efforts .

Biopesticide Potential

The insecticidal properties of this compound have been explored as a natural alternative to synthetic pesticides. Its effectiveness against agricultural pests suggests that it could be developed into a biopesticide formulation. This application is particularly relevant given the increasing demand for sustainable agricultural practices and the need to reduce reliance on chemical pesticides .

Case Studies

Mecanismo De Acción

The mechanism by which diploicin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and cellular membranes. This compound may disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its observed biological effects .

Comparación Con Compuestos Similares

- Physodic Acid

- Lobaric Acid

- Norlobaridone

- Grayanic Acid

- Alectoronic Acid

- 4-O-Methylphysodic Acid

- α-Collatolic Acid

- Lividic Acid

- Variolaric Acid

Comparison: Diploicin is unique among these compounds due to its specific combination of functional groups and its distinct biological activities.

Actividad Biológica

Diploicin, a depsidone compound derived from lichens, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant effects, supported by relevant case studies and research findings.

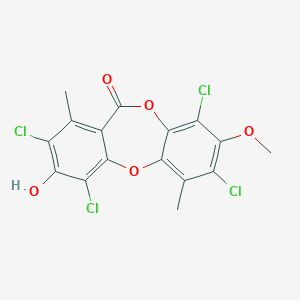

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to a class of compounds known as depsidones, which are secondary metabolites produced by lichens. The structural features of this compound include:

- Benzene Ring : Contributes to its hydrophobic properties.

- Functional Groups : Hydroxyl and carbonyl groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that this compound demonstrates:

- Inhibition of Tubercle Bacillus : this compound has been shown to completely inhibit the growth of Mycobacterium tuberculosis when modified for solubility in aqueous media .

- Broad Spectrum Antimicrobial Activity : Studies have reported that this compound is more effective against bacteria than fungi, with notable Minimum Inhibitory Concentration (MIC) values against pathogens such as Klebsiella pneumoniae (MIC = 0.031 μg/mL) .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | 0.031 | Bactericidal |

| Klebsiella pneumoniae | 0.031 | Bactericidal |

| Staphylococcus aureus | 0.125 | Bactericidal |

Cytotoxic Activity

This compound has also been investigated for its cytotoxic effects on cancer cell lines. The compound has shown promise in inhibiting the proliferation of various tumor cells through multiple mechanisms:

- Selective Inhibition : this compound acts as a selective inhibitor of Plk1 (Polo-like kinase 1), which is overexpressed in many human tumors . This inhibition is crucial for reducing tumor growth.

- Induction of Apoptosis : The compound has been found to target anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cells

A study examining the effects of this compound on melanoma and breast cancer cell lines demonstrated a significant reduction in cell viability:

- Melanoma Cell Line (B16) : IC50 value of 10.3 μM.

- Breast Cancer Cell Line (MCF-7) : IC50 value of 15.5 μM.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate redox enzyme activity. This activity is significant for cellular protection against oxidative stress:

- Mechanism of Action : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase .

- Cellular Lipid Microdomains : The compound's incorporation into cellular lipid microdomains increases its efficiency as an antioxidant compared to other lichen metabolites .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against M. tuberculosis |

| Cytotoxic | Inhibition of Plk1; apoptosis induction | Reduced cell viability in cancer lines |

| Antioxidant | ROS scavenging; enzyme modulation | Protection against oxidative stress |

Propiedades

IUPAC Name |

2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCNBVMHHTPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200665 | |

| Record name | Diploicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-93-5 | |

| Record name | Diploicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diploicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diploicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPLOICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSX18V7BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.